molecular formula C22H20N4O2 B10925865 1-ethyl-N-(2-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(2-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925865
M. Wt: 372.4 g/mol
InChI Key: COMGRHNLYGINMJ-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for the synthesis of this compound can vary, but generally include the following:

  • Preparation of the pyrazolo[3,4-b]pyridine core.
  • Introduction of the phenyl and methoxyphenyl groups through coupling reactions.
  • Formation of the carboxamide group.

Chemical Reactions Analysis

1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and methoxyphenyl groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biology: It can be used as a probe or marker in various biological assays.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-ethyl-N-(2-methoxyphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O2/c1-3-26-21-17(14-23-26)16(13-19(24-21)15-9-5-4-6-10-15)22(27)25-18-11-7-8-12-20(18)28-2/h4-14H,3H2,1-2H3,(H,25,27)

InChI Key

COMGRHNLYGINMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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